

Comparative analysis of (+)- and (-)-Dihydrocarvyl acetate odor profiles

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Compound of Interest

Compound Name: Dihydrocarvyl acetate, (+/-)-

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A Comparative Analysis of the Odor Profiles of (+)- and (-)-Dihydrocarvyl Acetate

This guide presents a comparative analysis of the olfactory profiles of the enantiomers of dihydrocarvyl acetate, (+)-dihydrocarvyl acetate and (-)-dihydrocarvyl acetate. The information is intended for researchers, scientists, and drug development professionals interested in the sensory properties of chiral fragrance compounds. While direct quantitative comparative data for these specific enantiomers is limited in publicly available literature, this guide synthesizes the existing qualitative descriptions and outlines the standard experimental protocols used for such evaluations.

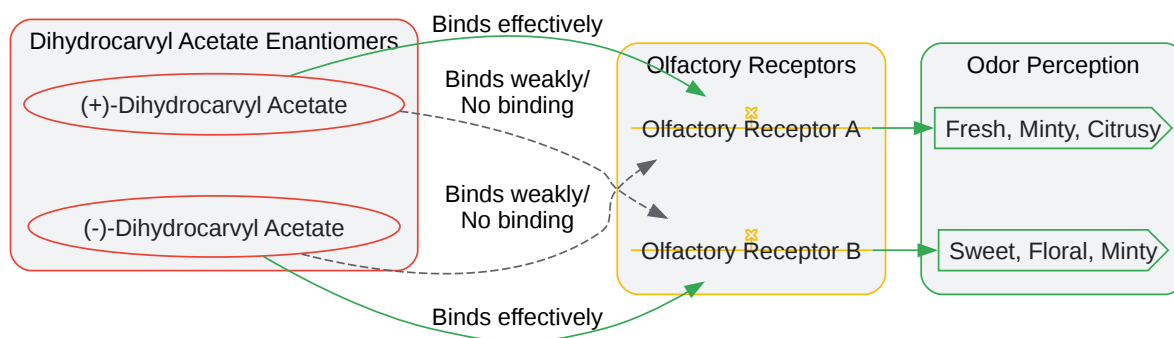
Data Presentation

Due to the scarcity of direct comparative quantitative data, the following table summarizes the reported qualitative odor profiles of (+)- and (-)-dihydrocarvyl acetate. It is important to note that these descriptions are compiled from various sources and may vary depending on the purity of the sample and the method of evaluation.

Enantiomer	CAS Number	Reported Odor Descriptors
(+)-Dihydrocarvyl acetate	20405-60-1	Fresh, minty, slightly citrusy[1]
(-)-Dihydrocarvyl acetate	20777-49-5	Sweet, floral, rosy, minty[2], medicinal, floral, sweet[3], pleasant, sweet, fruity, reminiscent of natural terpenes[4][5]
(±)-Dihydrocarvyl acetate	20777-49-5	Sweet, floral, rose-like, slightly minty[6]

Chirality and Olfactory Perception

The difference in the perceived odor of the two enantiomers of dihydrocarvyl acetate is a result of their different interactions with chiral olfactory receptors in the nose. This concept is fundamental to understanding the sensory perception of many chiral molecules.



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Figure 1: Simplified diagram illustrating the differential binding of enantiomers to specific olfactory receptors, leading to distinct odor perceptions.

Experimental Protocols

The evaluation of the odor profiles of fragrance ingredients like (+)- and (-)-dihydrocarvyl acetate is typically carried out using a combination of instrumental analysis and human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

- **Sample Preparation:** The enantiomers of dihydrocarvyl acetate are diluted in a suitable odorless solvent (e.g., ethanol) to a predetermined concentration.
- **GC Separation:** A small volume of the prepared sample is injected into a gas chromatograph. The GC is equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) that is capable of separating the (+) and (-) enantiomers. The column oven temperature is programmed to increase gradually to ensure the effective separation of the compounds.
- **Olfactometry:** The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and provides a description of the odor, its intensity, and its duration.

Sensory Panel Evaluation

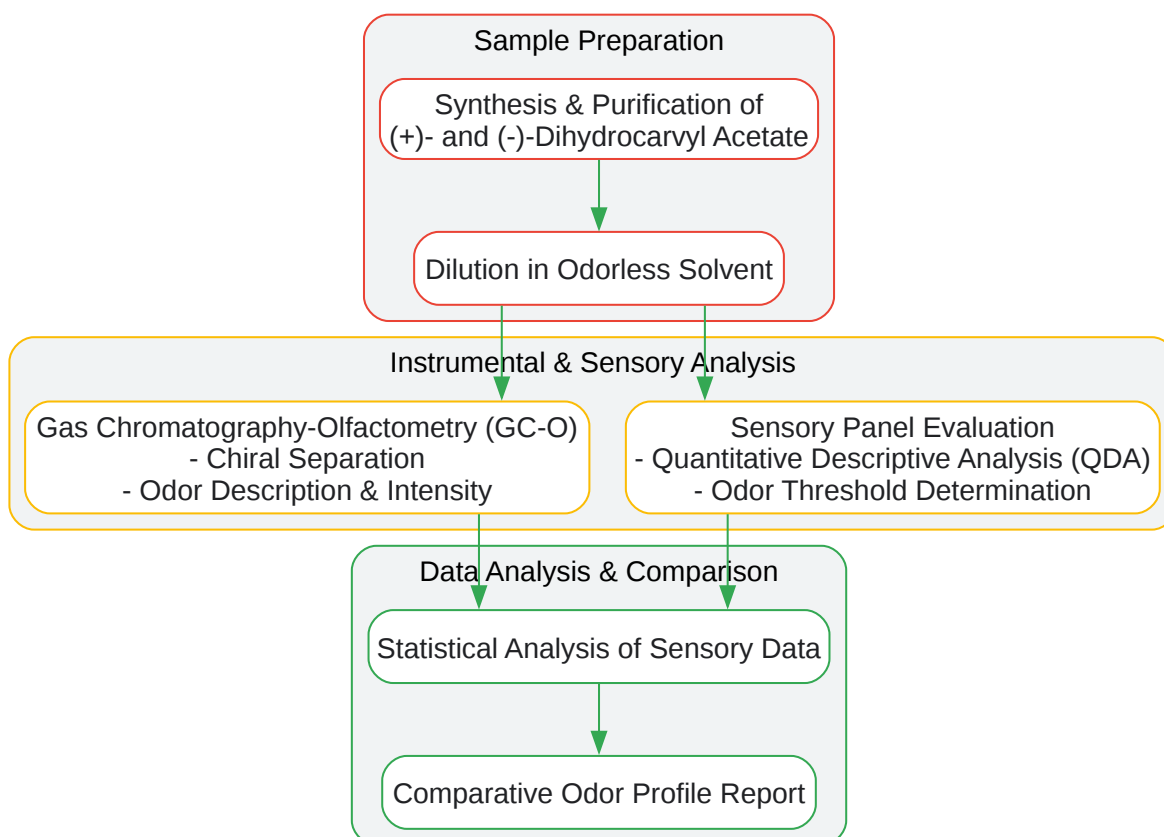
A sensory panel, composed of trained individuals, is used to provide a comprehensive and quantitative description of the odor profiles.

- **Sample Presentation:** The purified enantiomers are presented to the panelists on smelling strips or in diluted solutions. To prevent bias, the samples are coded and presented in a randomized order.
- **Odor Profile Description:** Panelists are asked to describe the odor using a standardized vocabulary of descriptors.

- **Quantitative Descriptive Analysis (QDA):** Panelists rate the intensity of each descriptor on a numerical scale (e.g., from 0 to 10). This allows for the generation of quantitative data that can be statistically analyzed to compare the odor profiles of the two enantiomers.
- **Odor Threshold Determination:** The odor threshold, which is the lowest concentration of a substance that can be detected by the human nose, is determined by presenting a series of increasingly diluted samples to the panelists.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the odor profiles of (+)- and (-)-dihydrocarvyl acetate.



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Figure 2: A typical experimental workflow for the comparative analysis of the odor profiles of dihydrocarvyl acetate enantiomers.

In conclusion, while there is a lack of comprehensive, publicly available quantitative data directly comparing the odor profiles of (+)- and (-)-dihydrocarvyl acetate, the existing qualitative descriptions and the well-established principles of chirality in olfaction strongly suggest that they possess distinct sensory characteristics. The experimental protocols outlined in this guide provide a framework for conducting a thorough and quantitative comparative analysis.

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